3-Methoxyisoquinolin-7-ylboronic acid
Overview
Description
3-Methoxyisoquinolin-7-ylboronic acid is a boronic acid derivative with the molecular formula C10H10BNO3 and a molecular weight of 203 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxyisoquinolin-7-ylboronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of various boronic acid derivatives .
Industrial Production Methods
Industrial production methods for boronic acids, including this compound, often involve the use of boronic esters as intermediates. These esters can be selectively functionalized and deprotected under mild conditions, allowing for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Methoxyisoquinolin-7-ylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling, to form carbon–carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium acetate, and various solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki–Miyaura coupling typically produces biaryl compounds .
Scientific Research Applications
3-Methoxyisoquinolin-7-ylboronic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon–carbon bonds through the Suzuki–Miyaura coupling.
Biology: Boronic acids are investigated for their potential as enzyme inhibitors and in drug delivery systems.
Medicine: Boronic acid derivatives are explored for their potential therapeutic applications, including as protease inhibitors.
Industry: Boronic acids are used in the production of advanced materials and as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methoxyisoquinolin-7-ylboronic acid involves its ability to form reversible covalent bonds with various molecular targets. This property makes it useful in reactions like the Suzuki–Miyaura coupling, where it acts as a nucleophile, transferring its organic group to a palladium catalyst . The electrophilic nature of the boron atom also allows it to interact with nucleophilic functional groups, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another widely used boronic acid in organic synthesis.
4-(Trifluoromethyl)phenylboronic acid: Used as a protecting group in carbohydrate chemistry.
Potassium organotrifluoroborate salts: Employed in Suzuki–Miyaura couplings for their stability and reactivity.
Uniqueness
3-Methoxyisoquinolin-7-ylboronic acid is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its methoxy group and isoquinoline ring system provide unique electronic and steric properties that differentiate it from other boronic acids.
Properties
IUPAC Name |
(3-methoxyisoquinolin-7-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO3/c1-15-10-5-7-2-3-9(11(13)14)4-8(7)6-12-10/h2-6,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBLJKQWJXVCLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CN=C(C=C2C=C1)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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